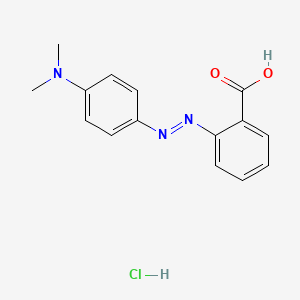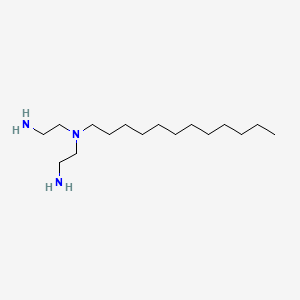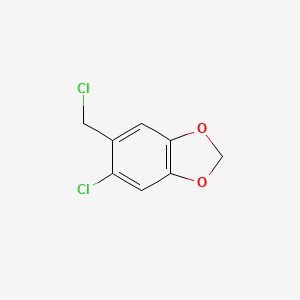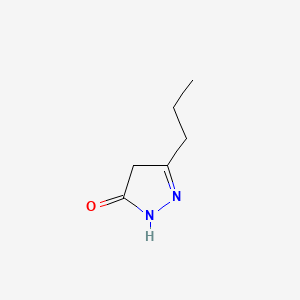
3-n-Propyl-2-pyrazolin-5-one
Descripción general
Descripción
3-n-Propyl-2-pyrazolin-5-one is a chemical compound with the formula C6H10N2O . It is also known by other names such as 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl .
Synthesis Analysis
A novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety were synthesized starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide . The pyrazolin-5-one derivatives have emerged as the most effective substrates for the synthesis of useful pyrazoles and their corresponding pyrazolone derivatives .Molecular Structure Analysis
The molecular weight of 3-n-Propyl-2-pyrazolin-5-one is 126.1564 . The IUPAC Standard InChI is InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) .Chemical Reactions Analysis
The reaction sequences employed for synthesis of the target pyrazoline, diazepine, quinoxaline, and thiazole derivatives are illustrated in Schemes 1 and 2 . The desired chalcones 3-aryl-1-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl) prop-2-en-1-ones 1a,b were synthesized through condensation of equimolar amounts of 4-acetyl-3-methyl-1- with benzaldehyde or p-chlorobenzaldehyde .Physical And Chemical Properties Analysis
3-n-Propyl-2-pyrazolin-5-one is a pale yellow crystalline powder . It has a density of 1.18g/cm3 . The melting point ranges from 204.0-210.0°C .Aplicaciones Científicas De Investigación
Neuroprotection and Antioxidant Activity
3-n-Propyl-2-pyrazolin-5-one derivatives, such as 3-methyl-1-phenyl-pyrazolin-5-one (MCI-186), have shown potential in neuroprotection and antioxidant activities. MCI-186 demonstrated a significant reduction in brain infarction and acted as a free radical scavenger in models of ischemic brain injury (Wu, Zeng, Wu, & Fung, 2000). Another study highlighted the structure-activity relationship of edaravone, another derivative, affirming its antioxidant properties and potential in lipid peroxidation inhibition (Watanabe et al., 2003).
Synthesis and Potential in Pharmaceutical Chemistry
3-n-Propyl-2-pyrazolin-5-one has been employed as a core for synthesizing various derivatives, indicating its versatility in pharmaceutical chemistry. For instance, thiazolyl–pyrazolone derivatives were synthesized and evaluated for their antioxidant activity, showcasing the compound's utility in creating novel antioxidant agents (Gaffer et al., 2017).
Asymmetric Synthesis of Pyrazoles and Pyrazolones
The reactivity of pyrazolin-5-one derivatives, including 3-n-Propyl-2-pyrazolin-5-one, has been harnessed for the asymmetric synthesis of pyrazoles and pyrazolones. This approach uses organo- and metal-catalysts, indicating the compound's role in the synthesis of functionally diverse pyrazole and pyrazolone derivatives (Chauhan, Mahajan, & Enders, 2015).
Antiproliferative Potential in Cancer Treatment
Certain pyrazole derivatives, synthesized using 3-n-Propyl-2-pyrazolin-5-one, have shown antiproliferative activity against various cancer cell lines. This suggests their potential utility in cancer treatment, particularly in targeting breast cancer and leukemia cells (Ananda et al., 2017).
Applications in Textile Industry
Apart from medical applications, 4-hydroxymethyl-2-pyrazolin-5-one, a related compound, has been used in the preparation of azodisperse dyes for dyeing polyester fabrics, indicating its potential application in the textile industry (Metwally, Khalifa, & Amer, 2008).
Propiedades
IUPAC Name |
3-propyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUNLYBSNQOHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296551 | |
| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-n-Propyl-2-pyrazolin-5-one | |
CAS RN |
29211-70-9 | |
| Record name | 29211-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propyl-1,4-dihydropyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


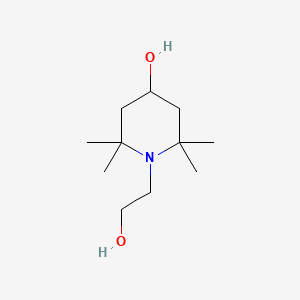
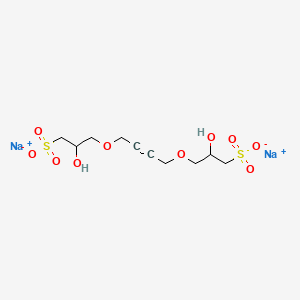
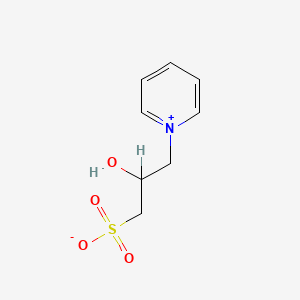
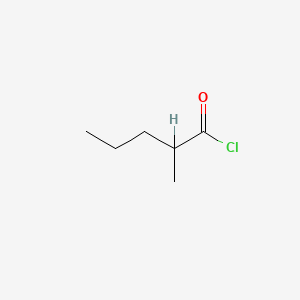
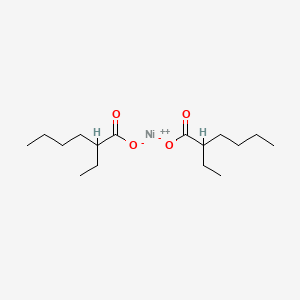
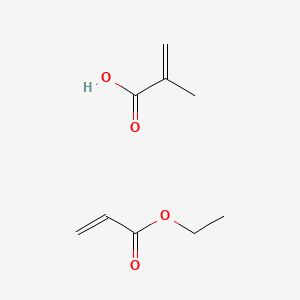
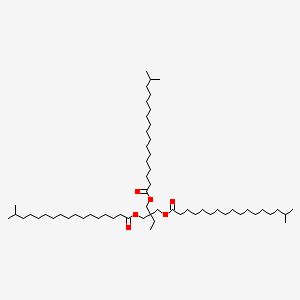
![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)
